Cas no 10065-72-2 ((S)-Methyl 2-aminopropanoate)

(S)-Methyl 2-aminopropanoate structure
(S)-Methyl 2-aminopropanoate structure
Product Name:(S)-Methyl 2-aminopropanoate
Numero CAS:10065-72-2
MF:C4H9NO2
MW:103.119761228561
CID:139697
PubChem ID:82335
Update Time:2025-08-05

(S)-Methyl 2-aminopropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-Methyl 2-aminopropanoate
    • L-Alanine, methyl ester
    • methyl L-alaninate
    • (2S)-2-Aminopropanoic acid methyl ester
    • (2S)-2-Aminopropionic acid methyl ester
    • (L)-alanine methyl ester
    • (S)-alanine methyl ester
    • alanine methyl ester
    • Einecs 233-201-9
    • H2N-Ala-OMe
    • H-L-Ala-OMe
    • Mehtyl (2S)-2-aminopropanoate
    • Mehtyl (2S)-2-aminopropionate
    • Mehtyl (S)-2-aminopropionate
    • Methyl alaninate
    • S-Methyl-2-aMinopropionate
    • SCHEMBL72838
    • NS00082506
    • Ala-OMe
    • AKOS016843082
    • H2N-(L)-Ala-OMe
    • CHEMBL590283
    • alanine methylester
    • L-.alpha.-Alanine methyl ester
    • Q27463019
    • (L)-Ala-OMe
    • 10065-72-2
    • methyl (2S)-2-aminopropanoate
    • EN300-54729
    • (+)-L-Alanine methyl ester
    • (S)-methyl2-aminopropanoate
    • DTXSID40905646
    • H-Ala-OMe
    • NS00082529
    • Methyl 2-aminopropanoate #
    • Alanine, methyl ester, L-
    • D-ALANYL ESTER
    • L-alpha-Alanine methyl ester
    • DB-187583
    • G83675
    • MDL: MFCD00047910
    • Inchi: 1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1
    • Chiave InChI: DWKPPFQULDPWHX-VKHMYHEASA-N
    • Sorrisi: O(C)C([C@H](C)N)=O

Proprietà calcolate

  • Massa esatta: 103.06300
  • Massa monoisotopica: 103.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 72.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 52.3A^2

Proprietà sperimentali

  • Densità: 1.01
  • Punto di ebollizione: 101.5°Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.42
  • PSA: 52.32000
  • LogP: 0.20690

(S)-Methyl 2-aminopropanoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM280350-1g
(S)-Methyl 2-aminopropanoate
10065-72-2 95%
1g
$430 2021-06-09
Chemenu
CM280350-1g
(S)-Methyl 2-aminopropanoate
10065-72-2 95%
1g
$430 2022-06-14
Enamine
EN300-54729-0.05g
methyl (2S)-2-aminopropanoate
10065-72-2
0.05g
$19.0 2023-02-10
Enamine
EN300-54729-0.1g
methyl (2S)-2-aminopropanoate
10065-72-2
0.1g
$19.0 2023-02-10
Enamine
EN300-54729-0.25g
methyl (2S)-2-aminopropanoate
10065-72-2
0.25g
$19.0 2023-02-10
Enamine
EN300-54729-0.5g
methyl (2S)-2-aminopropanoate
10065-72-2
0.5g
$21.0 2023-02-10
Enamine
EN300-54729-1.0g
methyl (2S)-2-aminopropanoate
10065-72-2
1g
$0.0 2023-06-07
Enamine
EN300-54729-2.5g
methyl (2S)-2-aminopropanoate
10065-72-2
2.5g
$27.0 2023-02-10
Enamine
EN300-54729-5.0g
methyl (2S)-2-aminopropanoate
10065-72-2
5.0g
$29.0 2023-02-10
Enamine
EN300-54729-10.0g
methyl (2S)-2-aminopropanoate
10065-72-2
10.0g
$32.0 2023-02-10
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD